molecular formula C13H18N4O5 B1435771 Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy- CAS No. 188411-05-4

Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-

Cat. No.: B1435771
CAS No.: 188411-05-4
M. Wt: 310.31 g/mol
InChI Key: BYIHYTODKBQDOJ-HBNTYKKESA-N
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Description

Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- is a nucleoside analog, which is a building block of nucleic acids like DNA and RNA. This compound has a molecular formula of C13H18N4O5 and a molecular weight of 310.31 g/mol. It is known for its significant role in biomedicine, particularly in antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically include the use of protecting groups such as silyl ethers and the use of reagents like cyanoethanol.

Industrial Production Methods

Industrial production of this compound is carried out under cGMP (current Good Manufacturing Practice) conditions. The process involves large-scale synthesis with stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the cyanoethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted nucleosides .

Scientific Research Applications

Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of nucleic acid analogs.

    Biology: The compound is utilized in studies involving DNA and RNA synthesis and repair.

    Medicine: It has shown promise in antiviral therapies, particularly against DNA viruses like herpes simplex virus and varicella-zoster virus.

    Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This can lead to the inhibition of viral replication and the activation of cellular pathways involved in DNA repair . The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    5-Aza-2’-deoxycytidine: An analog used in cancer therapy for its ability to inhibit DNA methylation.

    2’-O-AECM-5-methyluridine: A modified nucleoside used in oligonucleotide synthesis.

Uniqueness

Cytidine, 5-[(2-cyanoethoxy)methyl]-2’-deoxy- is unique due to its specific cyanoethoxy modification, which enhances its antiviral properties and makes it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

3-[[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]methoxy]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5/c14-2-1-3-21-7-8-5-17(13(20)16-12(8)15)11-4-9(19)10(6-18)22-11/h5,9-11,18-19H,1,3-4,6-7H2,(H2,15,16,20)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIHYTODKBQDOJ-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)COCCC#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)COCCC#N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-
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